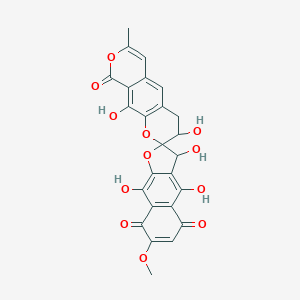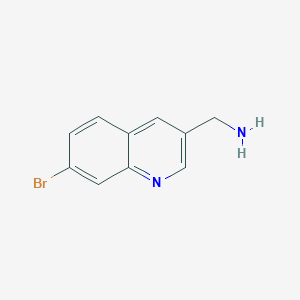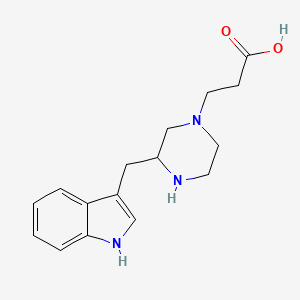![molecular formula C15H9BrN2O4 B14175979 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5155-50-0](/img/structure/B14175979.png)
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a furan ring and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl-substituted pyrimidine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyrimidine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it a valuable compound for research and development in multiple scientific fields.
Propriétés
Numéro CAS |
5155-50-0 |
|---|---|
Formule moléculaire |
C15H9BrN2O4 |
Poids moléculaire |
361.15 g/mol |
Nom IUPAC |
5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)12-6-5-10(22-12)7-11-13(19)17-15(21)18-14(11)20/h1-7H,(H2,17,18,19,20,21) |
Clé InChI |
LNBTWIVKVWQVDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)


![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)

![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)

![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
